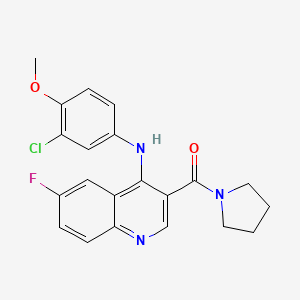

(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

The compound “(4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative featuring a substituted phenylamino group at position 4, a fluorine atom at position 6, and a pyrrolidin-1-yl methanone moiety at position 3 of the quinoline core. Key structural attributes of this compound include:

- Quinoline backbone: A heterocyclic aromatic system with nitrogen at position 1.

- 6-fluoro substituent: Enhances electronegativity and may influence bioavailability.

- 3-position substituent: A pyrrolidin-1-yl methanone group, which may improve solubility compared to purely aromatic substituents.

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O2/c1-28-19-7-5-14(11-17(19)22)25-20-15-10-13(23)4-6-18(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDWWQOSFVMDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone , known for its complex structure, belongs to the fluoroquinolone class of antibiotics. Its molecular formula is with a molecular weight of approximately 399.85 g/mol. The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound features a quinoline core with various functional groups:

- Chloro and methoxy substitutions on the phenyl ring enhance its biological activity.

- Pyrrolidine moiety contributes to its pharmacological properties.

This structural diversity suggests potential interactions with critical biological targets, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits potent antimicrobial activity. Its mechanism appears to involve the inhibition of bacterial DNA synthesis, making it a promising candidate for antibiotic development. The presence of halogen atoms (chlorine and fluorine) is believed to enhance binding affinity to bacterial enzymes, thus increasing its efficacy against resistant strains.

| Compound | Target | Activity |

|---|---|---|

| (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | DNA gyrase | Inhibition of DNA replication |

| Ciprofloxacin | DNA gyrase | Antibacterial |

| Levofloxacin | Topoisomerase IV | Broad-spectrum antibiotic |

Anticancer Activity

Research has shown that this compound also demonstrates cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that the compound's unique structural features allow it to effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis through activation of caspase pathways, suggesting its utility as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of (4-((3-Chloro-4-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone indicates favorable absorption and distribution characteristics. Its methoxy group may enhance lipid solubility, facilitating better cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Similarities and Differences

The target compound shares structural motifs with other quinoline derivatives, particularly in the core scaffold and substituent placement. Below is a comparative analysis with three closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Observations :

- Core Scaffold: All compounds retain the quinoline backbone, ensuring similarity in aromatic stacking and planar interactions .

- The pyrrolidin-1-yl methanone at position 3 contrasts with the p-tolyl or carboxylic acid groups in analogs, likely affecting solubility and steric accessibility . The 3-chloro-4-methoxyphenylamino group introduces a unique hydrogen-bond donor (NH) absent in the CAS 1351792-84-1 compound .

Chemoinformatic Similarity Analysis

Structural similarity was evaluated using Tanimoto coefficients (binary fingerprint-based) and graph-based subgraph matching :

- Tanimoto Scores: The target compound shares moderate similarity (~0.6–0.7) with CAS 1351792-84-1 due to the shared quinoline core and chloro/methoxy substituents. Lower similarity (~0.4–0.5) with CAS 886362-20-5, attributed to divergent substituent positions and functional groups .

- Graph-Based Comparison: The quinoline backbone is a conserved subgraph across all analogs. Divergent substituents (e.g., fluorine vs. chlorine, pyrrolidine vs. carboxylic acid) reduce similarity scores .

Implications of Structural Differences

- Bioavailability : The pyrrolidine group in the target compound may enhance solubility compared to the p-tolyl group in CAS 1351792-84-1, which is more hydrophobic .

- Synthetic Complexity: The multi-substituted quinoline core in the target compound introduces synthetic challenges absent in simpler analogs like CAS 876708-52-0 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.